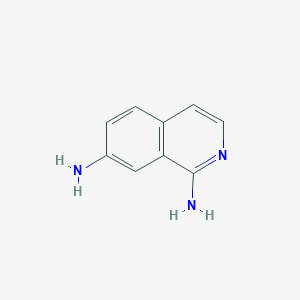

Isoquinoline-1,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYPHIFMLGHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618968 | |

| Record name | Isoquinoline-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244219-96-3 | |

| Record name | Isoquinoline-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinoline 1,7 Diamine and Its Analogues

Direct Synthesis Approaches and Functionalization Strategies

Direct approaches aim to introduce amino groups onto a pre-formed isoquinoline (B145761) ring. These methods rely on the inherent reactivity of the isoquinoline system or the use of directing groups and catalysts to achieve site-selectivity.

Regioselective Functionalization of Isoquinoline Ring Systems

The regioselective introduction of functional groups onto the isoquinoline nucleus is a formidable challenge due to the multiple C-H bonds with varying reactivities. Modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, offer powerful tools for achieving site-selectivity. nih.gov This type of catalytic process is advantageous as it provides both atom and step economy by avoiding the need for pre-functionalized starting materials. nih.gov

The functionalization can be directed to various positions depending on the catalytic system and the presence of directing groups. For instance, a pivalamide (B147659) directing group attached at the 8-position of a quinoline (B57606) ring has been shown to direct olefination to the less reactive C7 position, highlighting a rare example of successful C7 functionalization. nih.gov While not demonstrated for a diamination, this principle suggests that a directing group suitably placed on the isoquinoline ring could facilitate the introduction of a nitrogen-containing moiety at the C7 position. The C1 position of the isoquinoline nucleus is electronically distinct and can be targeted through different mechanisms, often involving cyclization precursors or nucleophilic attack. The development of methods for the regioselective direct C-H functionalization of isoquinoline derivatives is crucial for creating libraries of compounds that would be otherwise difficult to obtain. nih.gov

Table 1: Examples of Regioselective C-H Functionalization on Quinoline N-Oxide

| Substrate | Reagent | Catalyst/Conditions | Product Position | Yield |

| Quinoline N-oxide | Benzene (B151609) | Pd(OAc)₂, Ag₂CO₃, 130 °C | C2-Arylation | 56% |

| Quinoline | 2-Methylthiophene | Pd(OAc)₂, AgOAc, Phen·H₂O | C2-Arylation | 58% |

This table illustrates the principle of regioselective C-H functionalization on related heterocyclic systems. Data sourced from nih.gov.

Catalyst-Free Synthesis Mechanisms

While many modern synthetic methods rely on metal catalysts, several catalyst-free approaches for the synthesis of isoquinoline derivatives have been developed. These reactions often proceed under thermal or microwave-assisted conditions. researchgate.net One such strategy involves a peroxide-mediated oxidation/radical addition/cyclization cascade, which allows for the construction of the isoquinoline skeleton under mild, metal-free conditions. researchgate.net This approach offers high atom economy and tolerates a broad scope of substrates. researchgate.net

Another catalyst-free method involves the reaction of 2-acylphenylacetonitriles with amines under microwave irradiation to yield N-substituted 3-aminoisoquinolines. researchgate.net The reactions are typically performed in a solvent like ethanol, and the elevated temperatures achieved through microwave heating facilitate the cyclization and dehydration steps without the need for a catalyst. researchgate.net This highlights a green chemistry approach, avoiding potentially toxic transition metal catalysts. mdpi.com

Indirect Synthetic Routes and Precursor Utilization

Indirect routes involve the construction of the isoquinoline ring system from acyclic or monocyclic precursors. These methods are powerful for installing desired substitution patterns, like the 1,7-diamino motif, from the outset.

Cyclization Reactions in Isoquinoline Core Formation

The formation of the isoquinoline core through cyclization is a cornerstone of heterocyclic synthesis. Classic name reactions and modern catalytic methods provide a versatile toolkit for assembling this bicyclic structure.

The Pictet–Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines, which can subsequently be oxidized to the corresponding aromatic isoquinolines. name-reaction.comnrochemistry.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgorganicreactions.org The driving force is the formation of an electrophilic iminium ion that undergoes an intramolecular electrophilic aromatic substitution. wikipedia.org

To synthesize a 1,7-diaminoisoquinoline derivative via this route, a β-(3-aminophenyl)ethylamine precursor would be required. Condensation with a suitable carbonyl equivalent, followed by acid-catalyzed cyclization, would place the second amino group (or a precursor) at the C1 position of the resulting 1,2,3,4-tetrahydroisoquinoline. The reaction is most effective when the aromatic ring is electron-rich, which would be the case for an amino-substituted phenylethylamine. nrochemistry.com Harsher conditions, such as refluxing in strong acids, may be necessary for less nucleophilic aromatic rings. wikipedia.org The final step would be the dehydrogenation of the tetrahydroisoquinoline intermediate to afford the aromatic Isoquinoline-1,7-diamine. nrochemistry.com

Pictet-Spengler Reaction Mechanism:

Formation of an iminium ion from the condensation of a β-arylethylamine and a carbonyl compound under acidic conditions. researchgate.net

Intramolecular electrophilic attack of the electron-rich aryl ring onto the iminium ion (6-endo-trig cyclization). name-reaction.com

Loss of a proton to restore aromaticity, yielding the tetrahydroisoquinoline product. name-reaction.com

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful modern strategy for isoquinoline synthesis. beilstein-journals.org Transition-metal catalysis, particularly with rhodium, cobalt, or palladium, is often employed to construct the heterocyclic ring with high efficiency and control. mdpi.commdpi.com

A common approach is the [4+2] annulation of a substituted benzamide (B126) (or a related derivative) with an alkyne. mdpi.com For the synthesis of this compound, a 3-aminobenzamide (B1265367) derivative (with the amino group protected) could serve as the four-atom component. Catalytic C-H activation at the ortho-position of the benzamide, followed by coupling with a nitrogen-containing alkyne, would construct the isoquinoline ring. Subsequent deprotection would yield the target diamine. Various transition-metal catalysts, including those based on Rh(III), Co(III), and Ni(I), have been developed for such annulations, enabling the synthesis of diverse aminoisoquinolines. organic-chemistry.org

Another strategy is the aza-Robinson annulation, which involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to create fused bicyclic amides. nih.gov While typically used for saturated systems, the principles of this ring-forming strategy can be adapted for the construction of the isoquinoline core.

Table 2: Examples of Catalytic Annulation for Isoquinolone Synthesis

| Benzamide Substrate | Alkyne Substrate | Catalyst System | Product Type |

| ortho-halobenzamide | Internal alkyne | [Ni(dppe)Br₂], Zn | N-substituted isoquinolone |

| N-alkoxybenzamide | Internal alkyne | [CpRhCl₂]₂/CsOAc | N-H isoquinolone |

| N-chlorobenzamide | Terminal alkyne | [CpCo(CO)I₂]/AgOAc | 3-substituted N-H isoquinolone |

This table illustrates various catalytic annulation strategies used to form the core isoquinoline structure. Data sourced from mdpi.com.

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions represent a paradigm of synthetic efficiency, enabling the construction of complex molecular architectures in a single operation. These reactions proceed through a sequence of intramolecular or intermolecular transformations, where the product of one step becomes the substrate for the next, without the need for isolating intermediates. This approach is highly atom-economical and aligns with the principles of green chemistry.

While a direct one-pot synthesis of this compound via a multicomponent reaction has not been extensively documented, the principles of this strategy offer a promising avenue. For instance, a hypothetical multicomponent reaction could involve the condensation of a suitably substituted benzaldehyde (B42025) or benzylamine (B48309) derivative, a nitrogen source for the C1-amino group, and a component to form the pyridine (B92270) ring, with a pre-installed amino or nitro group at the desired C7 position of the aromatic precursor. Photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization reactions have been developed for the synthesis of amide-functionalized isoquinoline-1,3-dione derivatives, showcasing the potential of cascade processes in building the isoquinoline core with nitrogen-containing functionalities. nih.govnih.gov

Advanced Catalytic Syntheses of Isoquinoline Frameworks

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often proceed under milder conditions with higher functional group tolerance compared to traditional approaches. Various transition metals, each with unique catalytic properties, have been employed to construct the isoquinoline scaffold.

Transition Metal-Catalyzed Methods

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of isoquinoline synthesis, palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings, followed by cyclization, are widely employed.

For the synthesis of amino-substituted isoquinolines, palladium-catalyzed amination reactions are particularly relevant. A potential strategy for obtaining this compound could involve the use of a di-halogenated isoquinoline precursor, such as 1,7-dichloroisoquinoline. Sequential or simultaneous palladium-catalyzed amination reactions with a suitable amine source could then install the amino groups at the C1 and C7 positions. The synthesis of various substituted isoquinolines has been achieved through palladium-catalyzed iminoannulation of internal alkynes. beilstein-journals.org Furthermore, palladium-catalyzed tandem allylation and intramolecular amination of benzylamines have been utilized to construct the isoquinoline scaffold. nih.gov

A notable palladium-catalyzed method involves the coupling of aryl bromides with 2-alkynyl benzylazides, which provides a direct route to isoquinolines. researchgate.net In this process, an in situ generated iminophosphorane acts as a nucleophile, attacking the palladium-activated alkyne during the cyclization step. This methodology could potentially be adapted by using a starting material with a nitrogen functionality at the appropriate position on the phenyl ring to yield a 7-amino-substituted isoquinoline.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Iminoannulation | o-Iodobenzaldehydes, internal alkynes | Good to excellent yields for a variety of substituted isoquinolines. beilstein-journals.org |

| Tandem Allylation/Amination | Benzylamine, allyl acetate | Two-step, one-pot synthesis of 3-methylisoquinolines. nih.gov |

| Coupling with Benzylazides | Aryl bromides, 2-alkynyl benzylazides | High efficiency and excellent functional group compatibility. researchgate.net |

Copper-catalyzed reactions, particularly the Ullmann-type coupling, offer a classical yet effective method for forming C-N bonds. This approach is often more cost-effective than palladium-catalyzed methods. The synthesis of this compound could be envisioned through a copper-catalyzed amination of a 1,7-dihalo-isoquinoline. The use of ligands such as L-proline can facilitate these reactions under milder conditions. nih.gov

Copper catalysis is also effective in domino reactions for the synthesis of quinoline derivatives from enaminones and 2-halobenzaldehydes, which could potentially be adapted for isoquinoline synthesis. acs.org A copper-catalyzed tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling has been developed for the synthesis of multisubstituted indoles, showcasing the potential of copper in facilitating complex cascade reactions. organic-chemistry.org

Ruthenium catalysts have emerged as powerful tools for C-H functionalization, allowing for the direct conversion of C-H bonds into new functional groups. This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials. Ruthenium-catalyzed C-H activation and annulation reactions are particularly useful for the synthesis of isoquinolones and isoquinolines. nih.govnih.govgoettingen-research-online.de

For the synthesis of 7-aminoisoquinoline, a potential route involves the nitration of isoquinoline to 7-nitroisoquinoline, followed by reduction. While the C-H nitration of isoquinoline can be challenging to control regioselectively, subsequent functionalization of a pre-formed isoquinoline core is a viable strategy. More direct approaches involve ruthenium-catalyzed C-H amination. While direct C-H amination at both C1 and C7 simultaneously is unlikely, a directed C-H functionalization approach could be employed. For example, a directing group at a specific position could guide the ruthenium catalyst to functionalize the C7 position. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using the 8-aminoquinolinyl moiety as a bidentate directing group, has been demonstrated for the synthesis of isoquinolones. nih.gov

Rhodium catalysts are highly effective in C-H activation and annulation reactions for the synthesis of isoquinoline derivatives. Rhodium(III)-catalyzed annulation of aryl amidines with α-diazo ketones or α-substituted ketones provides a direct route to 1-aminoisoquinolines. acs.orgacs.org This method is particularly attractive as it directly installs the C1-amino group. To synthesize this compound using this approach, one would need to start with an aryl amidine precursor already bearing an amino or a precursor group at the meta-position corresponding to the final C7 position of the isoquinoline.

Rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has also been developed for the synthesis of more complex fused isoquinoline systems. rsc.org

Silver catalysts have also found application in isoquinoline synthesis. Silver triflate can efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives to form isoquinoline-N-oxides, which can be subsequently converted to isoquinolines. organic-chemistry.orgresearchgate.net While not directly yielding amino-substituted products, this method provides a route to the core structure which could be further functionalized.

Table 2: Overview of Transition Metal-Catalyzed Syntheses of Amino-Substituted Isoquinolines

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Rhodium(III) | C-H/N-H Annulation of Aryl Amidines | Direct synthesis of 1-aminoisoquinolines. acs.org |

| Ruthenium(II) | C-H Activation/Annulation | Synthesis of isoquinolones using directing groups. nih.gov |

| Palladium(II) | Coupling with Benzylazides | Efficient synthesis of isoquinolines from readily available starting materials. researchgate.net |

| Copper(I) | Ullmann-type Coupling | Cost-effective method for C-N bond formation. nih.gov |

Organocatalysis in Isoquinoline Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. researchgate.net This approach is integral to modern synthetic strategies for isoquinolines due to its alignment with green chemistry principles and its ability to facilitate complex molecular transformations. nih.gov

Several types of organocatalytic reactions have been successfully employed in the synthesis of isoquinoline derivatives. For instance, proline has been used to catalyze asymmetric Pictet-Spengler reactions, yielding C-1 substituted tetrahydroisoquinolines with high enantioselectivity. nih.govacs.org Another significant advancement is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts, which have enabled novel reaction pathways for constructing the isoquinoline scaffold under milder conditions. nih.gov Chiral phosphoric acids have also proven effective in catalyzing enantioselective Pictet-Spengler reactions, leading to the synthesis of axially chiral tetrahydroisoquinolines. acs.org Furthermore, simple amine-catalyzed protocols have been developed for the synthesis of isoquinolines from 1,5-yne-imines, showcasing a straightforward and non-toxic catalytic system. researchgate.net

Table 1: Examples of Organocatalysts in Isoquinoline Synthesis

| Organocatalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Proline | Asymmetric Pictet-Spengler | Enantioselective synthesis of C-1 substituted tetrahydroisoquinolines. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Various | Enables novel reaction pathways under mild conditions. | nih.gov |

| Chiral Phosphoric Acids | Enantioselective Pictet-Spengler | Synthesis of axially chiral tetrahydroisoquinolines. | acs.org |

| Amines | Intramolecular Migration/Cyclization | Simple, non-toxic catalyst for synthesis from 1,5-yne-imines. | researchgate.net |

Nanoparticle-Catalyzed Approaches (e.g., ZnO NPs)

The use of nanoparticles as catalysts represents a significant advancement in the synthesis of heterocyclic compounds like isoquinolines. taylorfrancis.com Nanocatalysts offer numerous advantages, including high reactivity, enhanced selectivity, and greater stability, often coupled with the potential for recovery and reuse. taylorfrancis.com

A variety of nanoparticles have been explored for the synthesis of isoquinoline analogues. For example, KF/Clinoptilolite nanoparticles have been used as a reusable catalyst in four-component reactions to produce pyrrolo-[2,1-a]-isoquinoline derivatives in solvent-free conditions. rsc.org Similarly, magnetically recoverable Fe₃O₄ nanoparticles, synthesized via a green approach, have effectively catalyzed the synthesis of pyrido-[2,1-a]-isoquinolines in water. rsc.org

Zinc oxide nanoparticles (ZnO NPs) have been investigated as efficient catalysts, particularly for the synthesis of related N-heterocycles like quinolines, often under solvent-free conditions. researchgate.netmdpi.com The catalytic activity of nano-flake ZnO has been demonstrated to be superior to commercial ZnO or nanoparticle ZnO in certain reactions. researchgate.net These nanoparticles are typically synthesized through methods like sol-gel techniques or simple solution processes using precursors such as Zinc Acetate Dihydrate. sapub.orgmdpi.com The principles of ZnO NP catalysis in quinoline synthesis are considered applicable to the development of synthetic routes for isoquinolines, highlighting their potential in this area. mdpi.comresearchgate.net

Table 2: Nanoparticle Catalysts in the Synthesis of Isoquinoline Analogues

| Nanoparticle Catalyst | Synthetic Application | Key Advantages | Reference |

|---|---|---|---|

| KF/Clinoptilolite NPs | Synthesis of pyrrolo-[2,1-a]-isoquinolines | Reusable, solvent-free conditions. | rsc.org |

| Fe₃O₄ Magnetic NPs | Synthesis of pyrido-[2,1-a]-isoquinolines | Magnetically recoverable, reaction in water. | rsc.org |

| KF/CP@MWCNTs | Synthesis of pyrimido-isoquinoline derivatives | High yields, short reaction times, easy recovery. | nih.gov |

| Zinc Oxide (ZnO) NPs | Synthesis of quinolines (applicable to isoquinolines) | Efficient, solvent-free conditions, cost-effective. | researchgate.netmdpi.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govmdpi.com This involves a focus on metrics such as atom economy and the selection of sustainable reaction media to minimize waste and hazard. nih.govrsc.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. nih.gov

In the context of isoquinoline synthesis, strategies that maximize atom economy are highly desirable. Multi-component reactions (MCRs) are excellent examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of byproducts. taylorfrancis.com For instance, the four-component reactions used to synthesize isoquinoline derivatives catalyzed by nanoparticles demonstrate high atom economy. rsc.org Another approach involves designing reactions that avoid the use of external oxidants. A cobalt-catalyzed synthesis of isoquinolines from azines and alkynes showcases this principle, where both nitrogen atoms from the azine are incorporated into the final isoquinoline product, resulting in excellent atom economy and producing no waste from external oxidants. researchgate.net

Sustainable Solvent Selection and Environmental Impact Reduction

Solvents constitute a major portion of the waste generated in chemical synthesis, making their selection a critical aspect of green chemistry. nih.gov The ideal green synthesis minimizes or eliminates the use of hazardous solvents, opting instead for environmentally benign alternatives or solvent-free conditions. mdpi.comnih.gov

In the synthesis of isoquinolines and their analogues, a significant shift towards sustainable solvents has been observed. Water is an ideal green solvent, and several synthetic methods for isoquinoline derivatives have been developed to proceed efficiently in aqueous media. rsc.orgnih.gov For example, the synthesis of pyrido-[2,1-a]-isoquinolines using Fe₃O₄ magnetic nanoparticles is conducted in water at 80 °C. rsc.org Another sustainable solvent, polyethylene (B3416737) glycol (PEG-400), has been used in conjunction with microwave irradiation for the ruthenium-catalyzed synthesis of isoquinolines, offering a recyclable and benign reaction medium. nih.gov Furthermore, conducting reactions under solvent-free conditions, as demonstrated in some nanoparticle-catalyzed syntheses, represents the most sustainable approach by completely eliminating solvent waste. researchgate.net The reduction of solvent use, coupled with the selection of less harmful options, has been a key factor in improving the environmental profile of pharmaceutical production processes. nih.gov

Reactivity and Reaction Mechanisms of Isoquinoline 1,7 Diamine

Fundamental Reactivity Patterns of the Isoquinoline (B145761) Nucleus

The reactivity of the isoquinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is dichotomous in nature. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (carbocyclic) ring is comparatively electron-rich and is the site for electrophilic substitution. quimicaorganica.org

Electrophilic Aromatic Substitution

In isoquinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgshahucollegelatur.org.in The directing effect of the fused pyridine ring favors substitution at the C-5 and C-8 positions. This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction when the electrophile attacks these positions. quimicaorganica.org The presence of the amino group at position 7 in Isoquinoline-1,7-diamine is expected to be a strong activating group, further directing electrophiles to the benzene ring, though its influence on the C-5 versus C-8 selectivity would depend on specific reaction conditions.

Table 1: Common Electrophilic Aromatic Substitution Reactions on the Isoquinoline Nucleus

| Reaction | Reagents | Typical Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline shahucollegelatur.org.in |

| Bromination | Br₂/AlCl₃ | 5-Bromoisoquinoline shahucollegelatur.org.in |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the isoquinoline nucleus takes place on the electron-deficient heterocyclic ring. shahucollegelatur.org.in The C-1 position is the most favorable site for nucleophilic attack. iust.ac.irquimicaorganica.org This preference is due to the effective stabilization of the negative charge in the intermediate Meisenheimer-type complex by the adjacent electronegative nitrogen atom. A classic example is the Chichibabin amination, where isoquinoline reacts with sodium amide (NaNH₂) to yield 1-aminoisoquinoline. shahucollegelatur.org.in For this compound, the C-1 position is already substituted with an amino group. However, if this group were transformed into a good leaving group, the C-1 position would remain highly activated toward nucleophilic attack. Halogenated isoquinolines, particularly at the 1-position, are very reactive towards SNAr reactions. shahucollegelatur.org.inquimicaorganica.org

Metallation Reactions and Deprotonation Strategies

Direct deprotonation of the C-H bonds on the isoquinoline ring system via metallation is challenging. The use of strong organolithium bases often leads to competing nucleophilic addition at the C-1 position rather than deprotonation. iust.ac.ir To circumvent this, metal-halogen exchange is a more effective strategy. This involves reacting a halogenated isoquinoline with an organolithium reagent at low temperatures to generate a lithiated isoquinoline species, which can then react with various electrophiles. iust.ac.ir Directing groups can also facilitate lithiation at specific positions.

Functional Group Transformations at Amine Centers (positions 1 and 7)

The two amine groups of this compound are primary aromatic amines and can undergo a range of characteristic functional group transformations. The amine at C-1 is attached to the electron-poor pyridine ring, while the amine at C-7 is on the electron-rich benzene ring, which may lead to differences in their reactivity. Key transformations include acylation and diazotization.

Acylation: The amino groups can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine functionality or to introduce new molecular scaffolds.

Diazotization and Sandmeyer Reactions: Aromatic primary amines can be converted into diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). wikipedia.orglscollege.ac.in These diazonium salts are versatile intermediates. The diazonium group can be replaced by a wide variety of substituents through the Sandmeyer reaction, which typically uses copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method to introduce halides, cyano groups, and other functionalities that are difficult to introduce directly. nih.govucla.edu Given the two amino groups in this compound, selective or double diazotization could potentially be achieved, leading to a variety of substituted isoquinolines.

Table 2: Potential Functional Group Transformations for Amine Centers

| Reaction Type | Reagents | Expected Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | N-acetyl amide (-NHCOCH₃) |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) |

| Sandmeyer: Chlorination | -N₂⁺Cl⁻, CuCl | Chloro (-Cl) wikipedia.org |

| Sandmeyer: Bromination | -N₂⁺Cl⁻, CuBr | Bromo (-Br) nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the precise mechanisms of reactions involving the isoquinoline scaffold is crucial for predicting outcomes and designing new synthetic routes. These investigations often combine experimental evidence with computational studies to map out the energetic landscape of a reaction.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in heterocyclic chemistry. nih.gov Such studies provide deep insights into the electronic structure of reactants, intermediates, and products, as well as the energetics of transition states. acs.org

For the isoquinoline system, DFT calculations can be used to:

Rationalize Regioselectivity: By calculating and comparing the activation energies of transition states for electrophilic attack at different positions (e.g., C-5 vs. C-6), researchers can computationally confirm why substitution at C-5 and C-8 is favored. researchgate.net Similarly, for nucleophilic additions, calculations can demonstrate why attack at C-1 is energetically more favorable than at other positions on the pyridine ring. nih.gov

Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. researchgate.net For electrophilic substitution, the reaction is favored at sites where the HOMO has the largest electron density. For nucleophilic substitution, the LUMO's distribution indicates the most electrophilic sites susceptible to attack.

Map Reaction Pathways: Computational studies can model the entire reaction coordinate, identifying key intermediates and transition states. This allows for a detailed step-by-step understanding of complex transformations, including bond-breaking and bond-forming events. acs.org For instance, the mechanism of dearomatization reactions and cycloadditions involving the isoquinoline ring has been explored using these methods. acs.orgnih.gov

These theoretical investigations complement experimental findings, providing a molecular-level picture that helps to explain observed reactivity and guide the development of new synthetic methodologies for isoquinoline derivatives. nih.gov

Experimental Verification of Proposed Mechanisms

A thorough review of available scientific literature and chemical databases indicates a significant gap in the experimental data required to verify the proposed reaction mechanisms of this compound. While general reactivity patterns for the broader class of isoquinolines and other diamino-substituted azaaromatic compounds have been studied, specific experimental investigations into the mechanistic pathways for this compound are not readily found in published research.

Kinetic Studies: There is a lack of published kinetic data, such as reaction rates, rate laws, and activation parameters, for reactions involving this compound. Such studies would be essential to understand how the concentration of reactants, catalysts, and temperature influence the reaction rate, thereby providing clues about the rate-determining step of a proposed mechanism.

Isotopic Labeling: Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), changes in the reaction rate (kinetic isotope effect) or the position of the label in the product can be monitored. This information helps to elucidate which bonds are broken or formed in the rate-determining step. No isotopic labeling studies specifically targeting the reaction mechanisms of this compound have been reported.

Spectroscopic Analysis of Intermediates: The direct observation of transient intermediates is a key component of mechanistic verification. Techniques such as UV-Vis, NMR, IR, and mass spectrometry can be employed to identify and characterize short-lived species that are formed during the course of a reaction. The scientific literature does not currently contain reports on the spectroscopic identification of reaction intermediates in transformations involving this compound.

Due to the absence of this specific experimental evidence, any proposed reaction mechanisms for this compound remain largely theoretical at this time. Further experimental research is necessary to provide the data needed for a comprehensive and empirically supported understanding of its chemical reactivity and mechanistic pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of SAR in Isoquinoline-1,7-diamine Research

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule, such as this compound, correlates with its biological activity. These studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. nuph.edu.ua

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For many isoquinoline (B145761) derivatives, the bicyclic ring system itself serves as a critical scaffold for orienting substituents to interact with biological targets. nih.gov

Research into related scaffolds, such as anilino-quinazolines which share structural similarities, has shown that the core heterocyclic system plays a key role in anchoring molecules into the ATP binding site of kinases. mdpi.com In this context, specific hydrogen bonds are formed between the scaffold and amino acid residues like Leucine, which is a crucial interaction for inhibitory activity. mdpi.com For this compound, the two amine groups at the 1 and 7 positions are predicted to be key features of its pharmacophore, potentially acting as hydrogen bond donors or acceptors, and serving as points for further chemical modification.

The biological activity of an isoquinoline derivative can be significantly altered by the nature and position of its substituents. The primary factors influencing this are electronic effects, steric hindrance, and lipophilicity.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent can influence the reactivity and binding affinity of the molecule. For instance, studies on 1,7/8-substituted isoquinolines have shown that strong electron-donating groups (like N,N-dimethylamino) can influence the outcome of chemical reactions, such as dehydrogenation, leading to different isomers. rsc.org This highlights how electronic properties can direct molecular structure and subsequent activity.

Steric Effects : The size and shape of substituents can dictate how a molecule fits into a binding pocket. Bulky groups may prevent optimal binding, while smaller groups might not provide sufficient interaction.

Lipophilicity : This property, often quantified as logP, affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In SAR studies of tetrahydroisoquinoline (THIQ) derivatives, modifying substituents to alter lipophilicity has been a key strategy to improve potency and pharmacokinetic properties. nih.gov

A study on quinazoline-based kinase inhibitors, which provides a model for understanding SAR principles, demonstrated the critical impact of substituents. The unsubstituted aniline (B41778) compound was 100 times less active than a lead compound bearing a meta-chloro substituent, indicating a strong electronic or steric requirement in that position for activity. mdpi.com

| Compound | Substituent on Aniline Ring | Relative Activity (CLK1 Inhibition) | Key Observation |

|---|---|---|---|

| DB18 | meta-Chloro | High | The meta-chloro group is crucial for high potency. |

| 7a | None | Low (100x less active than DB18) | Lack of a substituent drastically reduces activity. |

| 7b | meta, meta'-Dichloro | Slightly less active than DB18 | Adding a second chlorine is tolerated but does not improve activity over a single substituent. |

This table is based on data for quinazoline (B50416) derivatives from a study by Foucourt et al. and serves to illustrate the principles of substituent effects. mdpi.com

QSAR Methodologies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net These predictive models are invaluable tools in drug discovery for forecasting the activity of unsynthesized molecules, thereby saving time and resources. nih.gov

The foundation of any QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties.

Topological Descriptors : Describe the connectivity and branching of atoms.

Electronic Descriptors : Include properties like atomic charges, dipole moment, and HOMO/LUMO energies, which relate to how a molecule will interact with others. dergipark.org.tr

Quantum Chemical Descriptors : Derived from quantum mechanics calculations to provide detailed electronic and structural information. dergipark.org.tr

3D-MoRSE Descriptors : These "3-D Molecular Representation of Structures based on Electron diffraction" descriptors encode 3D information about the molecule's structure. They have been successfully used in QSAR studies of isoquinoline derivatives to model inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.com

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| 2D Descriptors | Topological indices, molecular weight | Molecular connectivity, size |

| 3D Descriptors | 3D-MoRSE, molecular volume | Three-dimensional shape and atomic coordinates |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, polarizability |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

Once descriptors are calculated, statistical methods are used to build the predictive model. A common approach is Multiple Linear Regression (MLR), which aims to find a linear relationship between the descriptors and the biological activity. nih.gov

Hansch Analysis : A classic QSAR approach that correlates biological activity with physicochemical parameters representing lipophilicity (π), electronic effects (σ), and steric effects (Es). researchgate.net The general form of a Hansch equation is: log(1/C) = k₁logP + k₂σ + k₃Es + k₄ where C is the concentration required to produce a biological effect. This method provides a quantitative basis for understanding how these fundamental properties drive activity. researchgate.net

Models using MoRSE descriptors : More modern QSAR studies on isoquinoline derivatives have utilized 3D-MoRSE descriptors. For example, a QSAR model developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives successfully predicted their AKR1C3 inhibitory activity. japsonline.com The validation of such models is critical and involves internal methods (like leave-one-out cross-validation, Q²LMO) and external validation using a separate test set of compounds to ensure the model's predictive power and robustness. japsonline.comresearchgate.net

Structure-Activity-Selectivity Relationship Studies in Catalysis and Biological Contexts

Beyond just activity, understanding how structure affects selectivity is crucial. A compound may be highly active but therapeutically useless if it affects multiple targets indiscriminately. Structure-Activity-Selectivity Relationship (SASR) studies aim to uncover the structural features that govern a compound's preference for one target over another.

In biological contexts, minor structural modifications can dramatically shift selectivity. For example, in a series of quinazoline-based kinase inhibitors, small changes to substituents on the core scaffold led to significant differences in selectivity between CLK and DYRK1A kinases. mdpi.com This work underscores that subtle steric and electronic changes can be exploited to design highly selective inhibitors.

In the field of catalysis, SAR studies are also essential for developing efficient and selective catalysts. Research on chiral cyclopropenimines as Brønsted base catalysts has shown that specific substituents, such as dicyclohexylamino groups, are critical for achieving both high reaction rates and high enantioselectivity. rsc.org While not directly involving this compound, these studies exemplify the universal principle that molecular structure dictates not only reactivity but also the selectivity of chemical transformations.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model and analyze molecular systems. These methods are instrumental in predicting molecular geometries, energy levels, and various physicochemical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a widely used tool due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate a range of molecular properties, from geometric parameters to reactivity indices. Although specific DFT studies on Isoquinoline-1,7-diamine are not found in the literature, calculations on the parent isoquinoline (B145761) molecule have been performed.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. Analysis of isoquinoline derivatives often shows that structural modifications can significantly influence this energy gap, thereby tuning the molecule's electronic properties and reactivity.

Interactive Table: Illustrative Frontier Molecular Orbital Data for Isoquinoline

While data for this compound is unavailable, the following table presents calculated values for the parent compound, isoquinoline, to illustrate the output of such an analysis.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline | DFT/B3LYP | -6.646 | -1.816 | 4.83 |

Note: This data is for the parent molecule isoquinoline and is provided for illustrative purposes only. Source:

Thermochemical Parameters (e.g., Ionization Potential, Electron Affinity)

DFT calculations can be used to predict key thermochemical parameters that describe a molecule's reactivity.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, IP can be approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (-ELUMO).

These parameters are fundamental to understanding how a molecule will behave in charge-transfer interactions. Specific calculated values for this compound are not available in the reviewed literature.

Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions.

Molecular Orbital Molecular Mechanics (MOMM)

Molecular Orbital Molecular Mechanics (MOMM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a specific, reactive part of a molecule with the speed of molecular mechanics (MM) for the less reactive remainder. This approach is particularly useful for studying large molecular systems where a full QM calculation would be computationally prohibitive. There are no published studies found that apply the MOMM method to this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential in modern drug discovery for studying the structural, dynamic, and thermodynamic properties of a molecular system, which typically involves a biomolecule like a protein immersed in a solvent nih.gov. Molecular dynamics (MD) simulations, a key component of this field, utilize classical mechanics to simulate the motions of atoms and molecules over time, providing a detailed view of protein-ligand interactions and conformational changes nih.govyoutube.com. By simulating systems that can contain over 150,000 atoms for nanoseconds, researchers can generate millions of distinct conformations for analysis, offering deep insights into the stability and flexibility of protein-ligand complexes nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. It is widely used to forecast how small-molecule compounds interact with their protein targets, which helps in estimating the affinity and activity of these compounds nih.gov. The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, often obtained from databases like the Protein Data Bank (PDB). Computational tools then explore various binding poses of the ligand within the protein's active site, calculating a "docking score" that estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on related heterocyclic compounds, such as pyrimidohexahydroquinolines, have shown strong binding affinities to target enzymes like Mcl-1, with binding energies recorded at -8.97 kcal/mol, which is even higher than that of the co-crystallized native ligand rsc.org. These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site. For this compound, a similar in silico analysis would be critical to identify potential biological targets and understand its mechanism of action.

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase XYZ (PDB ID: 0XXX) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Amino Acid Residues | LYS-7, GLU-9, TRP-12, PHE-15 |

| Types of Interactions | Hydrogen Bond, π-π Stacking |

| Hydrogen Bond Donors (Ligand) | Amine groups at positions 1 and 7 |

| Hydrogen Bond Acceptors (Protein) | Carbonyl oxygen of GLU-9 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. Understanding the conformational landscape of this compound is essential, as its biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOESY) experiments, combined with quantum chemical calculations, are used to investigate the conformational features of molecules in solution mdpi.com. For certain isoquinoline derivatives, temperature-dependent NMR spectra have been used to study the presence of multiple rotational conformers in solution nih.gov. These studies can also determine the energy required to switch between conformers, known as the rotational barrier. For example, studies on specific derivatives of isoquinoline have calculated the barrier to interconversion of rotamers to be approximately 16 kcal/mol, arising from rotation about a C-N bond nih.gov. This value provides an estimate of the energy required for conformational changes, indicating the flexibility of the molecular structure.

| Parameter | Finding | Method |

|---|---|---|

| Predominant Conformation | Nitrogen-containing ring in a chair conformation nih.gov | NMR Spectroscopy |

| Rotational Energy Barrier | ~16 kcal/mol nih.gov | Temperature-Dependent NMR nih.gov |

Prediction of Pharmacokinetic (PK) and ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery springernature.com. These computational methods assess the pharmacokinetic and safety profiles of drug candidates, helping to identify compounds with favorable properties and reduce the likelihood of failure in later clinical trials springernature.comresearchgate.net. Various software tools are available to calculate these properties based solely on the chemical structure of a molecule mdpi.com.

A key part of this assessment is evaluating a compound against established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors japsonline.com. Predicting these and other properties, such as aqueous solubility, blood-brain barrier penetration, and potential hepatotoxicity, allows researchers to prioritize promising candidates. For this compound, in silico ADMET predictions would provide a foundational assessment of its drug-like characteristics.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₉N₃ | Basic chemical identity |

| Molecular Weight | 159.19 g/mol | Compliance with Lipinski's Rule (<500) japsonline.com |

| LogP (Octanol/Water Partition Coefficient) | 1.35 (estimated) | Indicates lipophilicity; compliant with Lipinski's Rule (<5) japsonline.com |

| Hydrogen Bond Donors | 2 (two -NH₂ groups) | Compliance with Lipinski's Rule (<5) japsonline.com |

| Hydrogen Bond Acceptors | 3 (three N atoms) | Compliance with Lipinski's Rule (<10) japsonline.com |

| Aqueous Solubility (LogS) | -2.5 (estimated) | Predicts solubility in water |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | Indicates potential for CNS effects |

| Hepatotoxicity | Predicted to be low risk | Estimates potential for liver damage |

| Lipinski's Rule of Five Violations | 0 | Suggests good potential for oral bioavailability japsonline.com |

Coordination Chemistry and Ligand Design

Isoquinoline-1,7-diamine as a Ligand Scaffold

As a heterocyclic aromatic compound with two amine functionalities, this compound possesses the fundamental characteristics of a chelating ligand. The arrangement of a nitrogen atom within the aromatic ring system and multiple exocyclic amino groups provides several potential coordination sites for metal ions. Bidentate nitrogen donor ligands, such as those in the heterocyclic diimine family, are foundational in coordination and organometallic chemistry. nih.gov The specific geometry of this compound suggests its potential to act as a bidentate or potentially a bridging ligand, coordinating with one or more metal centers.

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. Diamines are classic examples of chelating agents, typically forming stable five- or six-membered rings with metal ions, a phenomenon favored by both enthalpic and entropic factors. wikipedia.org

While specific studies detailing the chelation properties of this compound are not extensively documented in the reviewed literature, its structure allows for the formation of a stable chelate ring. Coordination would likely occur through the endocyclic nitrogen (N-2) of the isoquinoline (B145761) ring and the exocyclic amino group at the C-1 position. This arrangement would form a five-membered chelate ring, a common and stable conformation in metal-diamine complexes. wikipedia.org The formation of coordination compounds with various transition metals is a plausible application for this scaffold, similar to complexes prepared from ligands like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. mdpi.com

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Bidentate | N-2 (ring), N (1-amino) | 5-membered |

| Bidentate | N (1-amino), N (7-amino) | 7-membered (less likely) |

| Bridging | N-2 / N (1-amino) to Metal 1; N (7-amino) to Metal 2 | Polymeric or dimeric structures |

The electronic properties and positions of the amine groups are critical in determining the coordination behavior and selectivity of a ligand. Multidentate neutral amine ligands are known to have flexible and versatile coordination modes, which can be tuned to modify the reactivity of metal complexes. rsc.org

In this compound, the two amino groups possess different basicities. The N-2 nitrogen is part of an aromatic pyridine-like ring, while the amino groups at C-1 and C-7 are exocyclic and more akin to aniline (B41778). This electronic difference can influence which nitrogen atom preferentially coordinates to a metal center. Furthermore, the reaction conditions, particularly pH, can dramatically alter coordination. Under strongly acidic conditions, a primary amino function can be protonated, leading to its detachment from the metal center. mdpi.com This change in the metal-diamine chelate can, in turn, affect the reaction rate and the stereoselectivity of a catalyzed reaction. mdpi.com For instance, in related 1,3-diamino-6,7-dimethoxyisoquinoline derivatives, protonation at the N-2 position was found to be significant at physiological pH and crucial for receptor binding affinity. nih.gov

Development of Fluorescent Probes and Sensors based on Isoquinoline Ligands

The isoquinoline core is inherently fluorescent, making it an attractive scaffold for the design of chemical sensors. nih.gov By attaching a receptor unit (a binding site) to this fluorophore, a sensor can be created that signals the presence of a specific analyte through a change in its fluorescence properties (e.g., intensity or wavelength).

Isoquinoline- and quinoline-based fluorescent sensors have been developed for the detection of various analytes, including metal ions and protons (pH). rsc.orgacs.org The diamine groups on this compound could serve as an effective binding site for metal ions like Zn²⁺ or Cd²⁺. The coordination of a metal ion to the amine groups can modulate the fluorescence of the isoquinoline ring through mechanisms such as photoinduced electron transfer (PET). In a typical PET sensor, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore. Upon binding to a metal ion, this lone pair becomes engaged in the coordinate bond, suppressing the PET process and causing a significant enhancement in fluorescence intensity ("turn-on" sensing). rsc.orgresearchgate.net This principle has been successfully applied in tris(2-pyridylmethyl)amine-based ligands featuring isoquinoline moieties to create selective fluorescent sensors for zinc. rsc.org

Biological and Medicinal Chemistry Research Applications

Anti-Infective Agents

A thorough search for data on the anti-infective properties of isoquinoline-1,7-diamine yielded no specific results.

Antibacterial Activity and Mechanisms of Action (e.g., DNA Gyrase Inhibition)

No studies were found that specifically investigate the antibacterial activity of this compound or its potential mechanism of action, such as the inhibition of DNA gyrase. While other isoquinoline (B145761) derivatives have been explored as antibacterial agents, this information is not directly applicable.

Antimalarial Efficacy and Structure-Activity Relationships

There is a lack of research on the antimalarial efficacy of this compound. Consequently, no structure-activity relationship studies for this specific compound in the context of antimalarial drug discovery could be located.

Antifungal and Broader Antimicrobial Properties

Specific data on the antifungal or any other broad antimicrobial properties of this compound are not available in the reviewed literature.

Anti-Cancer Therapeutics

Similarly, the exploration of this compound as a potential anti-cancer therapeutic is not documented in available research.

Cytotoxicity and Antiproliferative Mechanisms

No specific studies detailing the cytotoxicity of this compound against cancer cell lines or investigating its potential antiproliferative mechanisms have been published.

Strategies for Overcoming Multidrug Resistance in Cancer

There is no available research to suggest that this compound has been investigated in strategies to overcome multidrug resistance in cancer.

Anti-Inflammatory and Immunomodulatory Effects

The isoquinoline scaffold is a core component of many naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory and immunomodulatory effects. semanticscholar.orgmdpi.comnih.gov Research into isoquinoline derivatives has revealed their potential to interfere with key signaling pathways involved in the inflammatory response. nih.gov While specific studies focusing exclusively on this compound are limited in publicly accessible literature, the broader class of isoquinoline alkaloids provides significant insights into the potential mechanisms and applications.

Naturally occurring isoquinoline alkaloids have been shown to possess anti-inflammatory properties. mdpi.com For instance, compounds like berberine and tetrandrine have demonstrated immunomodulatory effects. mdpi.commdpi.com Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and signaling pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in the regulation of immune and inflammatory responses. nih.govmdpi.com Some isoquinoline alkaloids can suppress the production of pro-inflammatory cytokines like IL-6 and IL-1β, while also impacting the expression of enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov These compounds serve as a foundation for designing new therapeutic agents aimed at treating various inflammatory conditions. semanticscholar.org

The development of novel anti-inflammatory agents often involves modifying the basic isoquinoline structure to enhance potency and selectivity. semanticscholar.org The strategic placement of functional groups, such as the amino groups in this compound, can significantly influence the molecule's biological activity, including its ability to modulate immune cell function and inflammatory processes.

Neuropharmacological Applications and Neurological Disorders

Isoquinoline derivatives have been a subject of significant interest in neuropharmacology, particularly concerning their potential role in the pathology of neurological disorders like Parkinson's disease. nih.govnih.govijcrr.com Certain isoquinoline derivatives are structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism by selectively destroying dopaminergic neurons. nih.govnih.gov

Research has identified various isoquinoline derivatives, such as tetrahydroisoquinoline (TIQ), in the human brain, suggesting they could act as endogenous neurotoxins. nih.govnih.gov These compounds can be formed through the condensation of biogenic amines, like dopamine, with aldehydes. nih.gov The proposed mechanism of their neurotoxicity involves several steps, including potential N-methylation and oxidation by monoamine oxidase (MAO), similar to the activation of MPTP. nih.gov

A key aspect of the neurotoxic action of these compounds is the inhibition of mitochondrial function. nih.gov Like the active metabolite of MPTP (MPP+), several isoquinoline derivatives are potent inhibitors of complex I (NADH ubiquinone reductase) of the mitochondrial electron transport chain. nih.govnih.gov This inhibition leads to a reduction in ATP synthesis and the generation of reactive oxygen species, ultimately causing oxidative stress and contributing to neuronal cell death. nih.gov Although the neurotoxicity of many endogenous isoquinolines is considered weaker than that of MPTP, their continuous, long-term presence in the brain is hypothesized to contribute to the slow progression of neurodegenerative diseases. nih.gov

Enzyme Inhibition and Modulatory Activities (e.g., AKR1C3, FLT3)

The isoquinoline framework serves as a versatile scaffold for the design of potent and selective enzyme inhibitors, which are crucial in developing targeted therapies for various diseases, including cancer.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development of hormone-dependent and independent cancers and in conferring resistance to certain chemotherapy drugs. nih.gov Its role in steroid and prostaglandin metabolism makes it an attractive therapeutic target. nih.govnih.gov A variety of isoquinoline alkaloids have been investigated for their ability to inhibit AKR1C3. nih.govresearchgate.net

In one study, nineteen isoquinoline alkaloids were screened, revealing that stylopine was the most potent inhibitor, with moderate selectivity for AKR1C3. nih.govresearchgate.net Stylopine was shown to effectively inhibit the AKR1C3-mediated reduction of the anticancer drug daunorubicin in cellular assays, suggesting its potential to overcome drug resistance. nih.gov These findings establish the isoquinoline skeleton as a promising starting point for developing novel AKR1C3 inhibitors. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| Stylopine | AKR1C3 | 0.9 | researchgate.net |

| Tazettine | AKR1C3 | 15.8 | nih.gov |

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations or overexpression of the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers in approximately 30% of acute myeloid leukemia (AML) cases. nih.gov This has made FLT3 a key target for kinase inhibitor drugs. Aminoisoquinoline derivatives have emerged as a potent class of FLT3 inhibitors. nih.gov

Studies on 4-substituted aminoisoquinoline benzamides have demonstrated potent inhibition of FLT3, including clinically relevant mutants like FLT3-D835Y. nih.gov These compounds also inhibit other oncogenic kinases, such as those in the Src-family, which may help in overcoming resistance mechanisms. nih.gov The 1-aminoisoquinoline moiety, structurally related to this compound, is a key feature of these potent inhibitors. The data shows a strong correlation between the enzymatic inhibition of FLT3 and the inhibition of proliferation in FLT3-driven AML cell lines. nih.gov

| Compound | Cell Line | Proliferation IC50 (nM) | Source |

| HSN286 | MV4-11 (AML) | 0.5 | nih.gov |

| HSN286 | MOLM-14 (AML) | 0.7 | nih.gov |

| HSN334 | MV4-11 (AML) | Potent | nih.gov |

| HSN356 | MV4-11 (AML) | Potent | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a proton NMR spectrum of isoquinoline-1,7-diamine, distinct signals would be expected for the aromatic protons on the isoquinoline (B145761) ring system and the protons of the two amino (-NH₂) groups. The chemical shifts (δ) of the aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific positions of these protons (H-3, H-4, H-5, H-6, H-8) would each give rise to a unique signal, with coupling patterns (singlets, doublets, triplets) revealing their spatial relationships with neighboring protons. The amine protons would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the isoquinoline core. The chemical shifts would differentiate between carbons in the benzene (B151609) and pyridine (B92270) portions of the fused ring system. Carbons bonded directly to the nitrogen or amino groups (C-1 and C-7) would exhibit characteristic chemical shifts influenced by the electronegativity of the nitrogen atoms. Quaternary carbons (those not bonded to hydrogen) would also be readily identifiable.

Anticipated NMR Data for this compound:

| Technique | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | ~ 6.5 - 8.5 | Signals for aromatic protons on the isoquinoline core. |

| Variable (broad) | Signals for protons of the two -NH₂ groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic peaks corresponding to the N-H bonds of the amine groups and the C=C and C=N bonds of the aromatic isoquinoline ring.

Key expected absorption bands would include:

N-H Stretching: A pair of medium-to-strong bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp peaks in the 1450-1650 cm⁻¹ region, indicative of the aromatic and heteroaromatic ring system.

N-H Bending: A band around 1600 cm⁻¹.

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.

Anticipated IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| C-H Stretch (aromatic) | > 3000 |

| C=C / C=N Stretch (aromatic ring) | 1450 - 1650 |

| N-H Bend | ~ 1600 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (C₉H₉N₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (159.19 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of fragments typical for amino-substituted aromatic compounds.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like isoquinoline have characteristic UV-Vis absorption spectra. The spectrum of this compound is expected to show multiple absorption bands in the UV region (200-400 nm), corresponding to π→π* transitions within the conjugated isoquinoline ring system. The presence of the two amino groups, which are strong auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many isoquinoline derivatives are known to be fluorescent. The extended π-system of this compound, enhanced by the electron-donating amino groups, suggests that it may exhibit fluorescent properties. A fluorescence spectrum would show an emission band at a longer wavelength than its absorption maximum (the Stokes shift). The specific excitation and emission wavelengths would be characteristic of the compound's electronic structure and could be sensitive to the solvent environment.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, researchers could obtain an electron density map from which the exact atomic positions can be calculated.

This technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N) and angles within the molecule.

Planarity: Confirmation of the planarity of the isoquinoline ring system.

Conformation: The orientation of the amino groups relative to the ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including potential hydrogen bonding between the amine groups of one molecule and the nitrogen atoms of a neighboring molecule.

This detailed structural model is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods like the Bischler-Napieralski and Pictet–Spengler reactions. rsc.orgresearchgate.net However, these methods often involve harsh conditions, toxic reagents, and poor atom economy, posing environmental and economic concerns. rsc.orgresearchgate.net A significant challenge and a key future direction is the development of novel and sustainable synthetic routes specifically tailored for Isoquinoline-1,7-diamine.

Future research should focus on green chemistry principles, including the use of benign solvents, recyclable catalysts, and energy-efficient processes like microwave-assisted synthesis. rsc.orgresearchgate.net Exploring biosynthetic pathways could also offer a completely novel and sustainable route. For instance, while most isoquinoline alkaloids are derived from tyrosine, recent discoveries have shown a new biosynthetic pathway from tryptophan for certain isoquinolinequinones, an avenue that could be explored for diamine derivatives. nih.gov The development of one-pot, multi-component reactions would also represent a significant step forward, providing an atom- and step-economic approach to constructing this and related polycyclic skeletons. thieme-connect.com

| Synthetic Approach | Potential Advantages for this compound | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, environmentally benign. rsc.orgresearchgate.net | Optimization of conditions for the specific diamine structure; avoiding side reactions. |

| Multi-Component Reactions | Increased efficiency, atom economy, rapid library synthesis. thieme-connect.com | Controlling regioselectivity to achieve the 1,7-diamine substitution pattern. |

| Biosynthesis | Highly sustainable, potential for novel derivatives. nih.gov | Identifying or engineering enzymes capable of producing the target molecule. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | High initial setup cost; adaptation of existing batch reactions to a flow system. |

Development of Highly Selective Catalytic Systems

Achieving high selectivity in the synthesis and functionalization of this compound is a major hurdle due to the presence of two reactive amino groups and multiple sites on the heterocyclic core. Future research must prioritize the development of advanced catalytic systems that can control chemo- and regioselectivity.

Transition-metal catalysis, using elements like palladium, ruthenium, rhodium, and copper, has been instrumental in synthesizing a wide range of isoquinoline derivatives. mdpi.comorganic-chemistry.org The challenge lies in designing ligands and catalyst systems that can differentiate between the two amino groups and direct reactions to specific positions on the isoquinoline ring. For example, palladium-catalyzed aminocarbonylation has been used to create isoquinoline-1-carboxamides, demonstrating the potential for C1-position functionalization. mdpi.com Developing catalysts that can selectively functionalize the C7-amine or other positions on the ring is a critical next step. Furthermore, the use of main group metal catalysts, such as dinuclear aluminum species, is an emerging area that could offer unique reactivity and selectivity distinct from traditional transition-metal systems. researchgate.net

Deeper Mechanistic Insights into Biological Interactions

While the broader isoquinoline class is known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, the specific biological profile of this compound is largely unexplored. researchgate.netnih.govmdpi.com A crucial area for future research is to gain deep mechanistic insights into how this compound and its derivatives interact with biological targets.

Studies on structurally related compounds provide a starting point. For example, research on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists revealed that the protonation state and positive charge distribution are critical for receptor binding. nih.gov Similar detailed studies are needed for this compound to understand its structure-activity relationship (SAR). Investigating its potential as an inhibitor for enzymes like monoamine oxidase A (MAO-A), a target for some isoquinoline alkaloids in cancer therapy, could be a fruitful avenue. researchgate.net This will require a combination of in vitro binding assays, crystallography of ligand-protein complexes, and in vivo studies to elucidate its mechanism of action and therapeutic potential.

Rational Design of Next-Generation Therapeutics Based on Advanced SAR/QSAR Models

The rational design of new drugs based on the this compound scaffold depends on the development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com Currently, a lack of extensive biological data for a series of this compound derivatives prevents the construction of such models.